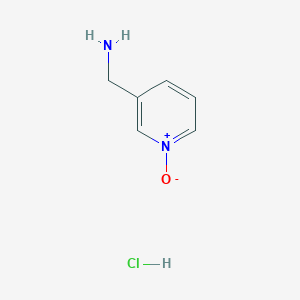
3-(Aminomethyl)pyridine 1-oxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Aminomethyl)pyridine 1-oxide hydrochloride, also known as 3-Pyridinemethanamine 1-oxide, is a chemical compound with the molecular formula C6H9ClN2O and a molecular weight of 160.6. It is also known by other names such as 3-Pyridinemethanamine, 1-oxide, and 3-Aminomethylpyridine N-oxide .
Molecular Structure Analysis
The molecular structure of 3-(Aminomethyl)pyridine 1-oxide hydrochloride consists of a pyridine ring with an aminomethyl group attached to the 3-position and an oxide group attached to the nitrogen .Chemical Reactions Analysis
Pyridinium salts, which are structurally similar to 3-(Aminomethyl)pyridine 1-oxide hydrochloride, have been found to be involved in a wide range of chemical reactions . For example, they have been used in the synthesis of 2,6-disubstituted pyridines .Scientific Research Applications
Electrophilic Reactions
A study on the aminomethylation, iodination, and azo-coupling of derivatives of pyridine N-oxides indicated that the insertion of the N-oxide group increases reactivity in aminomethylation and iodination reactions (Smirnov et al., 1974).
Charge Transfer Processes
Research on intramolecular charge transfer processes in styryl derivatives of pyridines and quinolines, including their hydrochlorides, revealed that electron donor groups intensify these processes, whereas electron acceptor groups weaken them (Andreev et al., 1998).
Synthesis of Pharmaceutical Intermediates
A practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid describes the use of a palladium-catalyzed cyanation/reduction sequence involving the N-oxide for introducing the aminomethyl moiety (Wang et al., 2006).
Coordination Chemistry
A study on pyridine-2,6-dicarboxylic acid N-oxide showed its ability to form a stable Fe(III) complex with a rare metal-to-ligand ratio, providing insights into the coordination behavior of similar ligands (Bazargan et al., 2016).
Fluorescence Polarization in Inhibitor Evaluation
A fluorescence polarization assay used pyridine 1-oxide derivatives to screen and evaluate inhibitors of PCAF bromodomain/Tat‐AcK50 protein–peptide interaction, indicating potential anti-HIV/AIDS therapeutic applications (Hu et al., 2014).
Aminomethylation Reactions
Research on the aminomethylation of hydroxy-pyridines by secondary amines suggested the direction of aminomethylation primarily to specific positions of the pyridine ring (Smirnov et al., 2005).
Biocatalytic Oxyfunctionalization
A study involving Burkholderia sp. MAK1 showed its ability to convert pyridin-2-amines and pyridin-2-ones into their hydroxy derivatives, suggesting a method for preparing various pyridinols and pyridin-N-oxides (Stankevičiūtė et al., 2016).
Site-Selective Reactions
Investigation of site-selectivity in the reaction of substituted pyridine 1-oxides with phosphoryl chloride revealed specific product formation depending on the substituent at the 3-position (Yamanaka et al., 1988).
Catalytic Applications
A study on the covalent attachment of 3-(aminomethyl)pyridine to graphene oxide demonstrated its use in catalyzing the Suzuki–Miyaura reaction, highlighting the potential of this compound in catalyst development (Hoseini et al., 2015).
properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-6-2-1-3-8(9)5-6;/h1-3,5H,4,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQGFKCOHWNTAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)pyridine 1-oxide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

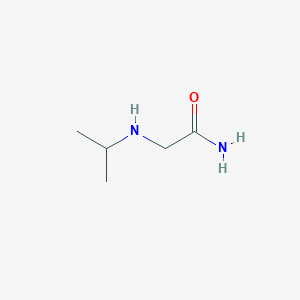
![N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2363150.png)
![2-fluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2363151.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2363155.png)

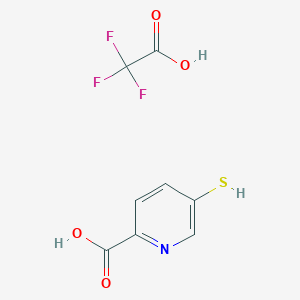

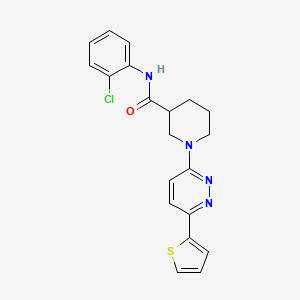
![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2363160.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2363161.png)
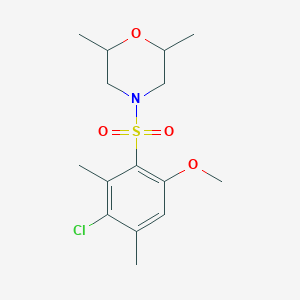
![(2-bromophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2363163.png)
![3-methyl-2-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2363166.png)